molecular formula C20H31FN2OS B5682358 7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane

7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane

Cat. No. B5682358
M. Wt: 366.5 g/mol
InChI Key: FTFNWNVBBVVJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and biological activities. The synthesis of this compound is a complex process that involves several steps and requires expertise in organic chemistry.5]decane.

Mechanism of Action

The mechanism of action of 7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of specific biological targets. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the disruption of various cellular processes. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and histamine receptors. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound exhibits significant activity against a range of biological targets, making it a useful tool for investigating specific cellular processes. However, there are also limitations to the use of this compound in lab experiments. For example, this compound may exhibit non-specific binding to certain targets, which can complicate data interpretation. Additionally, the effects of this compound may vary depending on the experimental conditions, making it important to carefully control experimental variables.

Future Directions

There are several future directions for research on 7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane. One potential direction is to investigate the potential therapeutic effects of this compound for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its specific targets. Finally, the development of more potent analogs of this compound may lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

Synthesis Methods

The synthesis of 7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 2-fluoro-5-methoxybenzaldehyde with 3-(methylthio)propylamine in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields the intermediate product, which is then treated with sodium cyanoborohydride to reduce the imine group. The resulting compound is then subjected to a cyclization reaction in the presence of a strong base such as sodium hydride to form the final product.

Scientific Research Applications

7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit significant activity against a range of biological targets, including enzymes and receptors. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used as a tool in biochemical and physiological studies to investigate the role of specific targets in various cellular processes.

properties

IUPAC Name

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31FN2OS/c1-24-18-5-6-19(21)17(13-18)14-23-9-3-7-20(16-23)8-11-22(15-20)10-4-12-25-2/h5-6,13H,3-4,7-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFNWNVBBVVJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC3(C2)CCN(C3)CCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane

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